molecular formula C19H16N2O5 B2710314 N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide CAS No. 953206-14-9

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide

Cat. No.: B2710314
CAS No.: 953206-14-9
M. Wt: 352.346
InChI Key: XCIULNGRKKRTKC-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dichloromethane or acetonitrile.

    Introduction of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using appropriate aryl halides and boronic acids.

    Acetamide Formation: The final step involves the formation of the acetamide linkage, which can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, which may reduce the isoxazole ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly on the aromatic rings, using reagents like halogens, nitrating agents, or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon with hydrogen gas, or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), alkylating agents (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies might focus on its effects on enzymes, receptors, or other molecular targets involved in disease processes.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features might impart desirable characteristics like stability, reactivity, or biocompatibility.

Mechanism of Action

The mechanism by which N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Alternatively, it could interact with receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-yl)-2-(5-phenylisoxazol-3-yl)acetamide
  • N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-hydroxyphenyl)isoxazol-3-yl)acetamide
  • N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide

Uniqueness

Compared to these similar compounds, N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, potentially enhancing its pharmacological profile or material properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-23-15-5-2-12(3-6-15)17-9-14(21-26-17)10-19(22)20-13-4-7-16-18(8-13)25-11-24-16/h2-9H,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIULNGRKKRTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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